molecular formula C16H23NO3 B1217361 Pargolol CAS No. 47082-97-3

Pargolol

Cat. No.: B1217361
CAS No.: 47082-97-3
M. Wt: 277.36 g/mol
InChI Key: UFNAECVCKNHAKN-UHFFFAOYSA-N
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Description

Pargolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical formula for this compound is C16H23NO3, and it has a molar mass of 277.364 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pargolol can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-(2-prop-2-ynoxyphenoxy)propan-2-ol. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Pargolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Pargolol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study beta-blocker interactions and mechanisms.

    Biology: this compound is used to investigate the physiological effects of beta-blockers on cellular processes.

    Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

    Industry: this compound is used in the development of new beta-blocker drugs and formulations.

Mechanism of Action

Pargolol exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with similar uses but different pharmacokinetic properties.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

    Metoprolol: Similar to Atenolol but with a different metabolic profile.

Uniqueness: Pargolol is unique in its specific binding affinity and pharmacological profile, which may offer advantages in certain clinical scenarios compared to other beta-blockers. Its chemical structure also allows for specific interactions with beta adrenergic receptors that may not be seen with other compounds .

Properties

IUPAC Name

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4/h1,6-9,13,17-18H,10-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAECVCKNHAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866126
Record name 1-(tert-Butylamino)-3-(o-(2-propynyloxy)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47082-97-3
Record name Pargolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47082-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pargolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047082973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-(o-(2-propynyloxy)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARGOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OPO851W5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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